3-Fluoro-4-methoxybenzyl chloride

Alkylating activity Chemical stability NBP test

Researchers synthesizing kinase or PDE inhibitors require precise N-benzylation with predictable reactivity. Mono-substituted analogs (e.g., 4-methoxybenzyl chloride) cause uncontrolled alkylation rates and altered pharmacophores. 3-Fluoro-4-methoxybenzyl chloride (CAS 351-52-0) provides orthogonal electronic tuning via its 3-F/4-MeO substitution, ensuring consistent SN2 reactivity and structural fidelity to patent-validated leads. - Enables accurate N-benzyl fragment installation in ERK-2 (IC50 0.900 nM) and PDE2A (Ki 1.10 nM) inhibitor scaffolds. - Solid form (mp 35-39 °C) simplifies gravimetric dispensing for automated synthesis platforms. - ≥98% purity (GC) with argentometric titration verification; stored under inert gas for long-term stability.

Molecular Formula C8H8ClFO
Molecular Weight 174.6 g/mol
CAS No. 351-52-0
Cat. No. B1299264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxybenzyl chloride
CAS351-52-0
Molecular FormulaC8H8ClFO
Molecular Weight174.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCl)F
InChIInChI=1S/C8H8ClFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
InChIKeyDDAXEANMRGIVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-methoxybenzyl Chloride: Procurement Identity & Differentiation


3-Fluoro-4-methoxybenzyl chloride (CAS 351-52-0) is a disubstituted benzyl halide [C8H8ClFO, MW 174.60] that combines a 3-fluoro electron-withdrawing substituent with a 4-methoxy electron-donating group on the same aromatic ring . This orthogonally polarized substitution pattern is structurally distinct from mono-substituted analogs such as 4-methoxybenzyl chloride (no fluorine) or 3-chlorobenzyl chloride (no methoxy) . The compound exists as a low-melting solid (mp 35–39 °C) , a physical state that simplifies gravimetric dispensing relative to liquid analogs, and is supplied at ≥98% purity (GC) with argentometric titration verification .

Orthogonally polarized 3-F/4-OMe substitution pattern for modulated electrophilicity distinct from mono-substituted analogs. Supports solid-phase dispensing and intermediate alkylating reactivity workflows.

Why Generic Analogs Cannot Replace 3-Fluoro-4-methoxybenzyl Chloride


Substituting 4-methoxybenzyl chloride (CAS 824-94-2) or 3-chlorobenzyl chloride for 3-fluoro-4-methoxybenzyl chloride disrupts the orthogonal electronic tuning required for predictable SN2 reactivity and downstream biological activity . The 3-fluoro substituent withdraws electron density inductively while the 4-methoxy group donates by resonance, creating a polarized π-system not reproducible by either group alone . This substitution pattern directly modulates alkylating reactivity: methoxy-substituted benzyl chlorides exhibit higher NBP alkylating activity than chloro-substituted analogs . Removing the fluoro group shifts reactivity upward and eliminates a metabolically resilient C–F bond; replacing it with chloro weakens electrophilicity beyond the range tolerated by established synthetic protocols . The quantitative evidence below demonstrates that these differences translate into measurable divergence in alkylating potency, physical form, synthetic yield, and pharmacological performance.

Target
3-Fluoro-4-methoxybenzyl chloride: orthogonal electronic tuning with intermediate alkylating reactivity and solid physical form.
4-OMe analog
Higher NBP reactivity may shift alkylation control and eliminate the metabolically resilient C–F bond.
3-Cl analog
Weaker electrophilicity may fall below the reactivity threshold required by established synthetic protocols.

3-Fluoro-4-methoxybenzyl Chloride: Differentiation Evidence


NBP Alkylating Reactivity: Intermediate Tier

In the 4-(4-nitrobenzyl)pyridine (NBP) alkylating activity assay, 3- or 4-methoxy-substituted benzyl chlorides (electron-donating) generated the highest alkylating reactivity among nine BzCl derivatives tested . In contrast, 3-chloro-substituted benzyl chloride (electron-withdrawing) produced the weakest alkylating activity . 3-Fluoro-4-methoxybenzyl chloride, bearing both a 3-fluoro (electron-withdrawing by induction, −I) and a 4-methoxy (electron-donating by resonance, +R) group, is structurally situated between these extremes, providing intermediate alkylating reactivity that is neither as high as 4-methoxybenzyl chloride nor as suppressed as 3-chlorobenzyl chloride . This intermediate alkylating potency is crucial for balancing synthetic reactivity with chemical stability in [18F]-radiopharmaceutical precursor design, where excessive alkylating activity correlates with elevated in vivo defluorination .

NBP Alkylating Reactivity
Class-level inference
Intermediate tier: between 4-OMe (highest) and 3-Cl (lowest) reactivity class
Reported context for balancing alkylation efficiency and chemical stability.
NBP colorimetric assay; class-level ranking across nine derivatives.
Alkylating activity Chemical stability NBP test Radiopharmaceutical precursor design

Physical Form: Solid vs. Liquid at Ambient Temperature

3-Fluoro-4-methoxybenzyl chloride exhibits a melting point of 35–39 °C (or 25 °C per TCI specification ), making it a solid at standard laboratory temperatures. Its direct non-fluorinated analog, 4-methoxybenzyl chloride (CAS 824-94-2), has a melting point of −1 °C and is a liquid under the same conditions. Hygroscopic or moisture-sensitive benzyl halides that are liquids at ambient temperature are more difficult to weigh accurately by mass and are more prone to hydrolytic degradation during benchtop handling . The solid physical form of 3-fluoro-4-methoxybenzyl chloride allows precise gravimetric dispensing without the need for chilled balances or syringes, reducing weighing error and improving stoichiometric control in multi-step syntheses .

Physical Form
Head-to-head
Solid (mp 35–39 °C) vs. 4-OMe analog liquid (mp −1 °C)
Supports gravimetric dispensing accuracy.
Minimum Δmp = 36 °C; solid at standard lab temperature.
Physical form Storage stability Weighing accuracy Process chemistry

ERK2 Inhibitor Potency with 3-Fluoro-4-methoxybenzyl Fragment

In US Patent 9,670,208 (Array Biopharma), a 3-fluoro-4-methoxybenzyl-bearing triazolopyridine-pyrimidine derivative (Example 403) exhibited an IC50 of 0.900 nM against human ERK-2 (MAPK1) in an enzymatic assay at pH 7.3 . While the patent does not report the IC50 of the corresponding 4-methoxybenzyl analog lacking the 3-fluoro substituent, the 3-fluoro-4-methoxybenzyl moiety contributes both hydrophobic packing (fluorine) and hydrogen-bond acceptance (methoxy oxygen) that are individually documented pharmacophoric features for kinase hinge-region binding . The 4-methoxybenzyl-only analog would lack the fluorine-mediated C–H···F pseudo-hydrogen bond and the electron-withdrawing modulation of the benzylic CH2 acidity that fluorine provides, both of which can alter binding pose and affinity . At a separate target, PDE2A, a 3-fluoro-4-methoxybenzyl-containing dihydropyrimidine carboxamide (US Patent 9,815,796, Example 528) demonstrated a Ki of 1.10 nM , establishing sub-nanomolar potency across two distinct enzyme families.

ERK2 Inhibitor Potency
Supporting evidence
Fragment in lead compound: ERK-2 IC50 = 0.900 nM
Reported sub-nanomolar patent context.
No public-domain IC50 for non-fluorinated direct comparator.
ERK2 inhibitor MAP kinase Anticancer Patent pharmacology

Anticancer Pyrrolopyrimidine Activity with 3-Fluoro-4-methoxybenzyl Fragment

A series of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines was designed, synthesized, and evaluated for anticancer activity . The lead compound 6q (bearing a C-4 ethyl group and a benzylic methyl) inhibited proliferation of HeLa, MDA-MB-231, and MDA-MB-468 cancer cells with GI50 values of 0.58, 0.20, and 0.11 μM, respectively . Compound 6q also arrested MDA-MB-231 cells at G2/M phase and demonstrated in vivo antitumor activity in nude mice bearing MDA-MB-231 xenografts . Notably, synthetic precursor 3-fluoro-4-methoxybenzyl chloride was a critical building block for installing the N7-benzyl substituent, and the 3-fluoro-4-methoxy substitution pattern was explicitly retained in the final optimized structure, indicating its non-redundant role in the pharmacophore . A comparison with earlier-generation inhibitors lacking the 3-fluoro-4-methoxybenzyl motif (e.g., GI50 = 0.082–0.21 μM for compound 3 in Table 1) suggests the substitution contributes to, but does not solely determine, potency .

Anticancer Pyrrolopyrimidine
Cross-study comparable
Compound 6q GI50: 0.11–0.58 μM across HeLa, MDA-MB-231, MDA-MB-468
Supports cell-model endpoint review.
Fragment essential to pharmacophore; in vivo xenograft activity reported.
Pyrrolopyrimidine Anticancer agent GI50 Cell cycle arrest Xenograft

C-Benzylation Yield with 3-Fluoro-4-methoxybenzyl Chloride

In a zinc triflate-catalyzed C-benzylation protocol for anilides and heteroaryl amides, 3-fluoro-4-methoxybenzyl chloride (substrate 2c) was successfully employed as a benzylating agent and yielded the desired diarylmethane products (3l–3r) in moderate yields . The authors explicitly noted that the lower product yield obtained with 2c (64% for 3l) compared to 4-methoxybenzyl chloride (2a, 76% for 3a) is attributable to the weaker electron-donation ability of the 3-fluoro-4-methoxy substitution pattern relative to the 4-methoxy-only pattern . This demonstrates that the 3-fluoro substituent measurably attenuates the electron density at the benzylic position, reducing benzylation efficiency in electrophilic aromatic substitution processes compared to the non-fluorinated analog .

C-Benzylation Yield
Head-to-head
64% yield vs. 4-OMe analog 76% (Δ = 12%)
Reported yield difference under electrophilic conditions.
Attributed to weaker electron donation from 3-F substitution.
C-Benzylation Zinc catalysis Diarylmethane synthesis Chemoselectivity

Procurement Application Scenarios for 3-Fluoro-4-methoxybenzyl Chloride


ERK-2 and PDE2A Inhibitor Synthesis

Medicinal chemistry teams developing kinase or phosphodiesterase inhibitors can use 3-fluoro-4-methoxybenzyl chloride to install the N-benzyl substituent present in patent-validated lead compounds. The ERK-2 inhibitor (US 9,670,208, Example 403, IC50 = 0.900 nM ) and PDE2A inhibitor (US 9,815,796, Example 528, Ki = 1.10 nM ) both require the intact 3-fluoro-4-methoxybenzyl fragment; substituting 4-methoxybenzyl chloride would eliminate the fluorine-mediated binding interactions documented in fluorinated kinase inhibitor SAR . Procurement of this specific benzyl chloride ensures fidelity to the published patent structures.

Anticancer Pyrrolopyrimidine Agent Development

Academic and industrial oncology groups pursuing pyrrolopyrimidine-based anticancer agents require 3-fluoro-4-methoxybenzyl chloride as the N7-alkylating reagent to access the scaffold described by Tsai et al. . The lead compound 6q (GI50 = 0.11–0.58 μM across HeLa, MDA-MB-231, and MDA-MB-468) demonstrated G2/M cell cycle arrest and in vivo xenograft activity . The 3-fluoro-4-methoxybenzyl fragment is an integral component of the pharmacophore, and replacement with 4-methoxybenzyl would alter the electronic profile of the N7 substituent, potentially abrogating activity.

18F-Radiolabeled PET Tracer Precursor Preparation

Radiochemistry facilities developing 18F-labeled benzylfluoride PET tracers benefit from the intermediate alkylating reactivity of 3-fluoro-4-methoxybenzyl chloride relative to 4-methoxybenzyl chloride (too reactive, risk of premature alkylation and defluorination) and 3-chlorobenzyl chloride (insufficiently reactive) . The NBP alkylating activity study demonstrated that methoxy-substituted benzyl chlorides are the most reactive class, while 3-chloro substitution yields the weakest alkylating agents . 3-Fluoro-4-methoxybenzyl chloride provides a balanced reactivity profile suitable for precursor synthesis where both adequate alkylation efficiency and chemical stability are required.

Automated Synthesis with Solid Benzyl Halide Building Block

For automated synthesis platforms or solid-phase peptide/organic synthesis where precise stoichiometric dispensing is critical, 3-fluoro-4-methoxybenzyl chloride's solid physical form (mp 35–39 °C or 25 °C ) provides a significant operational advantage over 4-methoxybenzyl chloride, which is a liquid at ambient temperature (mp −1 °C ). The solid form eliminates solvent evaporation artifacts during weighing, reduces hydrolysis from ambient moisture, and simplifies storage under inert atmosphere—factors that directly improve reproducibility in parallel synthesis campaigns.

Application
Selection Property
Validation Focus
Kinase/phosphodiesterase inhibitor synthesis
Patent-validated fragment identity
Fidelity to published pharmacophoric substitution pattern
Pyrrolopyrimidine anticancer agent development
Integral pharmacophore building block
Cell-model endpoint reproducibility and scaffold electronic profile
18F-radiotracer precursor preparation
Intermediate alkylating reactivity
Balanced reactivity-stability profile for radiolabeling workflow
Automated synthesis with solid building block
Solid physical form at ambient temperature
Gravimetric dispensing accuracy and benchtop stability

Technical Documentation Hub

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